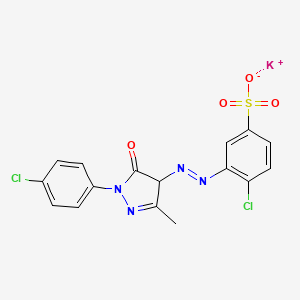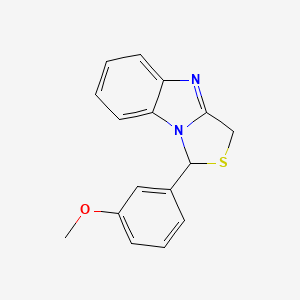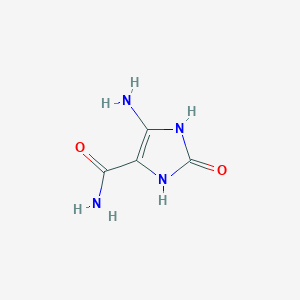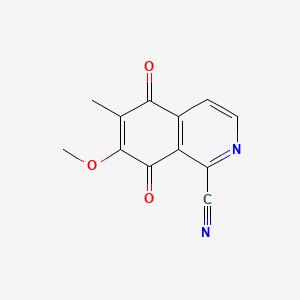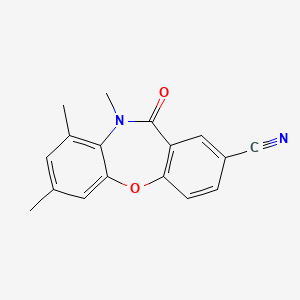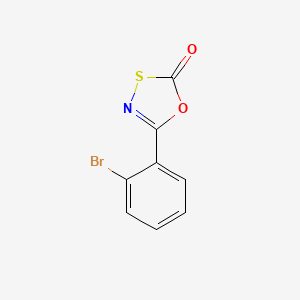
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one is an organic compound that belongs to the class of oxathiazoles This compound is characterized by the presence of a bromophenyl group attached to an oxathiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one typically involves the reaction of 2-bromobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired oxathiazole compound. The reaction can be summarized as follows:
2-Bromobenzoyl chloride+ThioureaNaOH, refluxthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxathiazole derivatives.
Reduction Reactions: Reduction can lead to the formation of corresponding oxathiazoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted oxathiazoles.
Oxidation: Formation of oxathiazole N-oxides.
Reduction: Formation of oxathiazolines.
Scientific Research Applications
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but with a thiazole ring instead of an oxathiazole ring.
2-(2-Bromophenyl)ethylamine: Contains a bromophenyl group but lacks the oxathiazole ring.
Uniqueness
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one is unique due to the presence of both a bromophenyl group and an oxathiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
52059-66-2 |
|---|---|
Molecular Formula |
C8H4BrNO2S |
Molecular Weight |
258.09 g/mol |
IUPAC Name |
5-(2-bromophenyl)-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-4-2-1-3-5(6)7-10-13-8(11)12-7/h1-4H |
InChI Key |
QLELHHGCBCBFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
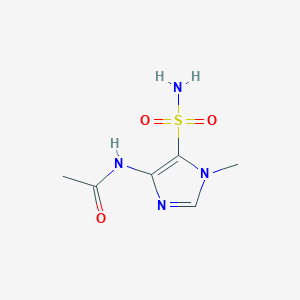
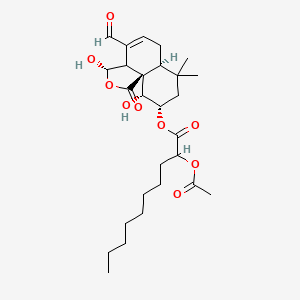
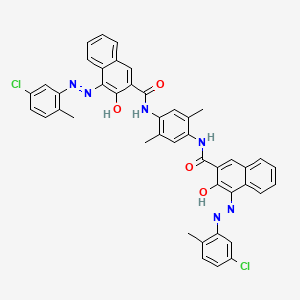

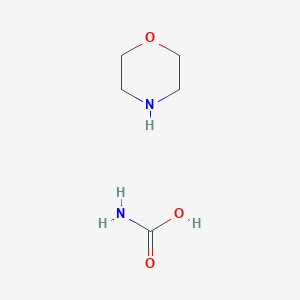
![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)

